molecular formula C19H19N3O3S2 B2937829 N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide CAS No. 922461-92-5

N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide

Cat. No.: B2937829
CAS No.: 922461-92-5
M. Wt: 401.5
InChI Key: RLORTQUXRGYCAW-UHFFFAOYSA-N
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Description

N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide is a useful research compound. Its molecular formula is C19H19N3O3S2 and its molecular weight is 401.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization of Benzamide Derivatives

Anticancer Evaluation and Molecular Docking Study

A study explored the synthesis of novel Schiff’s bases containing benzamide groups, demonstrating promising anticancer activity against various human cancer cell lines. The compounds showed significant potential as anticancer agents, with detailed molecular docking studies suggesting mechanisms of action and favorable ADMET properties, indicating their suitability for further drug development (Tiwari et al., 2017).

Enzyme Inhibition and Potential Therapeutic Applications

Research on acridine-acetazolamide conjugates revealed their potent inhibition of human carbonic anhydrase isoforms. These findings suggest potential therapeutic applications for conditions where inhibition of this enzyme is beneficial, showcasing the versatility of benzamide derivatives in targeting specific proteins (Ulus et al., 2016).

Applications in Medicinal Chemistry

Development of Novel Antimicrobial Agents

A study on the synthesis of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives demonstrated their potent antimicrobial activity against various pathogenic strains. This research highlights the potential of benzamide derivatives as a basis for developing new antimicrobial agents, capable of addressing drug resistance (Bikobo et al., 2017).

Synthesis of Heterocycles for Potential Use in Drug Discovery

Another study focused on the efficient, microwave-mediated synthesis of benzothiazole- and benzimidazole-based heterocycles, providing a new route for the preparation of compounds with potential application in drug discovery and development (Darweesh et al., 2016).

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S2/c1-13-14(2)26-19(20-13)21-18(23)15-9-11-17(12-10-15)27(24,25)22(3)16-7-5-4-6-8-16/h4-12H,1-3H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLORTQUXRGYCAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.